molecular formula C14H16BrN3S B5569230 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine

1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B5569230
M. Wt: 338.27 g/mol
InChI Key: HRZDHVDYRPXYQP-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine is a heterocyclic compound that features a combination of bromothiophene, pyridine, and piperazine moieties

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Piperazine and Pyridine: The bromothiophene intermediate is then coupled with piperazine and pyridine derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is performed under mild conditions with a suitable base and solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times, temperatures, and using continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium thiolate or potassium alkoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products:

    Substitution Products: Thiophene derivatives with various substituents.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dehalogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target neurotransmitter receptors, ion channels, or enzymes involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific binding affinity and activity.

Comparison with Similar Compounds

    1-[(4-Bromophenyl)methyl]-4-pyridin-2-ylpiperazine: Similar structure but with a phenyl group instead of a thiophene.

    1-[(4-Chlorothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine: Similar structure but with a chlorine atom instead of bromine.

    1-[(4-Methylthiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine: Similar structure but with a methyl group instead of bromine.

Uniqueness: 1-[(4-Bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3S/c15-12-9-13(19-11-12)10-17-5-7-18(8-6-17)14-3-1-2-4-16-14/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZDHVDYRPXYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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